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Compound of Interest

Compound Name: 4-Thiazolemethanol, 2-methoxy-

Cat. No.: B009389 Get Quote

A Comparative Spectroscopic Analysis of 2-
Substituted 4-Thiazolemethanol Derivatives
This guide provides a comparative analysis of the spectroscopic data for 4-Thiazolemethanol,
2-methoxy- and two of its structural analogs: 2-Amino-4-thiazolemethanol and 2-Chloro-4-

thiazolemethanol. The comparison focuses on key spectroscopic techniques—Nuclear

Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—to

highlight the influence of the substituent at the 2-position on the spectral characteristics of the

thiazole ring system.

This document is intended for researchers, chemists, and drug development professionals

working with heterocyclic compounds, offering a baseline for structural characterization and

identification.

Comparative Spectroscopic Data
The following table summarizes the key spectroscopic data obtained for 4-Thiazolemethanol,
2-methoxy-, and its selected analogs. The data highlights the electronic effects of the methoxy

(-OCH₃), amino (-NH₂), and chloro (-Cl) groups on the chemical shifts of adjacent protons and

carbons.
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Spectroscopic Data
4-Thiazolemethanol,

2-methoxy-

2-Amino-4-

thiazolemethanol

2-Chloro-4-

thiazolemethanol

¹H NMR (δ, ppm)

~7.05 (s, 1H, H-5),

~4.60 (s, 2H, CH₂),

~4.00 (s, 3H, OCH₃)

~6.60 (s, 1H, H-5),

~4.50 (s, 2H, CH₂),

~5.40 (br s, 2H, NH₂)

~7.35 (s, 1H, H-5),

~4.70 (s, 2H, CH₂)

¹³C NMR (δ, ppm)

~168 (C-2), ~148 (C-

4), ~110 (C-5), ~60

(CH₂), ~58 (OCH₃)

~170 (C-2), ~150 (C-

4), ~105 (C-5), ~60

(CH₂)

~155 (C-2), ~152 (C-

4), ~118 (C-5), ~59

(CH₂)

IR (cm⁻¹)

~3300 (O-H), ~2950

(C-H), ~1580 (C=N),

~1100 (C-O)

~3400 & ~3300 (N-H),

~3150 (O-H), ~1620

(C=N), ~1540 (N-H

bend)

~3350 (O-H), ~2900

(C-H), ~1550 (C=N),

~750 (C-Cl)

Mass Spec (ESI-MS) m/z 146 [M+H]⁺ m/z 131 [M+H]⁺
m/z 150/152 [M+H]⁺

(Cl isotope pattern)

Note: The spectral data presented are compiled from various sources and may represent

typical or predicted values. Exact experimental values can vary based on solvent,

concentration, and instrumentation.

Experimental Protocols
The data presented in this guide is typically acquired using the following standard laboratory

protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: 5-10 mg of the analyte is dissolved in approximately 0.6 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube. A small

amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

Instrumentation: Spectra are recorded on a 300, 400, or 500 MHz NMR spectrometer.

¹H NMR Acquisition: Proton spectra are acquired with a spectral width of approximately 12

ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
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¹³C NMR Acquisition: Carbon spectra are acquired with a spectral width of approximately 220

ppm, a relaxation delay of 2-5 seconds, and may require several hundred to several

thousand scans for adequate signal-to-noise ratio.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation: For solid samples, a small amount of the compound is finely ground

with potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, the

Attenuated Total Reflectance (ATR) technique can be used, where a small amount of the

solid sample is placed directly onto the ATR crystal.

Instrumentation: An FT-IR spectrometer is used for analysis.

Data Acquisition: The spectrum is typically recorded from 4000 cm⁻¹ to 400 cm⁻¹. A

background spectrum of the empty sample holder (or pure KBr pellet) is recorded and

automatically subtracted from the sample spectrum.

Electrospray Ionization Mass Spectrometry (ESI-MS)
Sample Preparation: A dilute solution of the analyte (approximately 10-100 μg/mL) is

prepared in a suitable solvent, typically methanol or acetonitrile, often with a small amount of

formic acid (0.1%) to promote protonation ([M+H]⁺).

Instrumentation: A mass spectrometer equipped with an electrospray ionization source is

used. This could be a quadrupole, time-of-flight (TOF), or ion trap analyzer.

Data Acquisition: The sample solution is infused into the ESI source at a flow rate of 5-20

μL/min. The mass spectrum is acquired in positive ion mode over a mass-to-charge (m/z)

range appropriate for the expected molecular weight (e.g., m/z 50-500).

Workflow and Pathway Visualization
The characterization of novel compounds like 2-substituted 4-thiazolemethanols is a critical

step in medicinal chemistry and materials science. The general workflow from synthesis to

characterization ensures the purity and structural integrity of the target molecule before further

application.
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Caption: General experimental workflow for the synthesis and spectroscopic characterization of

a target compound.
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at: [https://www.benchchem.com/product/b009389#comparison-of-the-spectroscopic-data-of-
4-thiazolemethanol-2-methoxy-with-analogs]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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